molecular formula C8H7NO2 B2639173 5H-Pyrano[4,3-B]pyridin-8(7H)-one CAS No. 1260672-28-3

5H-Pyrano[4,3-B]pyridin-8(7H)-one

Cat. No.: B2639173
CAS No.: 1260672-28-3
M. Wt: 149.149
InChI Key: SQCJHRGTPQJSRE-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3-B]pyridin-8(7H)-one is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridinone moiety. Its structure combines oxygen and nitrogen heteroatoms, making it a versatile scaffold for synthetic and pharmacological studies.

Properties

IUPAC Name

5H-pyrano[4,3-b]pyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJHRGTPQJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-28-3
Record name 5H,7H,8H-pyrano[4,3-b]pyridin-8-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrano[4,3-B]pyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylate with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrano[4,3-B]pyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, phenyl chloroformate, and various amines . Reaction conditions typically involve the use of solvents such as ethanol, and reactions are often carried out under reflux conditions to ensure complete conversion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl chloroformate can yield N-phenoxycarbonyl derivatives, while reactions with primary and secondary amines can lead to the formation of fused pyrimidines .

Scientific Research Applications

5H-Pyrano[4,3-B]pyridin-8(7H)-one has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various enzymes and receptors is a key area of research.

Comparison with Similar Compounds

Benzopyrano-Pyridinones

Compounds such as 8-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one () incorporate a benzene ring fused to the pyrano-pyridinone core. This benzannulation enhances aromaticity and thermal stability (mp 272–273°C) compared to the non-benzannulated 5H-Pyrano[4,3-B]pyridin-8(7H)-one.

Furopyrano-Pyrandiones

Examples like 4H,9H-Furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione () replace the pyridinone ring with a furan and introduce dione functionalities. These structural changes enhance electrophilicity, enabling nucleophilic attacks at the carbonyl groups. CAN-mediated synthesis under mild conditions (acetonitrile, room temperature) contrasts with the harsher Skraup conditions (sulfuric acid, 130–150°C) used for pyrano-pyridinones .

Pyrano-Pyranones

2H,5H-Pyrano[4,3-b]pyran-5-one () lacks nitrogen atoms, featuring two oxygen-containing rings. This reduces basicity and alters electronic properties compared to pyrano-pyridinones. Microwave-assisted synthesis reduces reaction times (from 71 h to 3 h) and improves yields (63% vs. 53% under reflux), suggesting advantages for scalable production .

Pyrano-Pyrimidinones

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1566-42-3, ) replaces pyridinone with pyrimidinone, introducing an additional nitrogen atom. The methyl group at position 2 increases lipophilicity, impacting bioavailability .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Spectral Data (Notable Features)
8-Amino-5H-benzopyrano-pyridinone 272–273 Polar solvents (MeOH) IR: 3450 cm⁻¹ (N–H stretch)
Furopyrano-pyrandione (8) 241–244 (decomp) Moderate in CHCl3 ¹H NMR: δ 7.5–8.0 (aryl protons)
2-Methyl-pyrano-pyrimidinone Not reported Lipophilic solvents Formula: C8H10N2O2

Notable Trends: Benzannulated derivatives exhibit higher melting points due to increased rigidity. Amino and hydroxyl groups enhance solubility in polar solvents.

Functional and Pharmacological Potential

  • Benzopyrano-Pyridinones: Serve as intermediates for Skraup-derived polycyclic systems (e.g., pyrido-quinolones) .
  • Furopyrano-Pyrandiones: Electrophilic dione groups enable further functionalization for material science applications .

Biological Activity

5H-Pyrano[4,3-B]pyridin-8(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyran and pyridine ring structure, which is significant in determining its reactivity and biological activity. Its molecular formula is C₈H₇N₁O, with a molecular weight of approximately 135.15 g/mol. The unique structural characteristics contribute to its potential pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties. The mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival. Studies have shown that derivatives of this compound can effectively combat various bacterial strains, demonstrating its potential as a lead compound in antibiotic development .

Anticonvulsant Effects

In animal studies, derivatives of this compound have displayed anticonvulsant activity. For instance, specific derivatives were tested in seizure models and showed significant protective effects against induced seizures in rodents. The order of efficacy among tested compounds was noted, highlighting the importance of structural modifications for enhancing biological activity .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. It has shown promising results in inhibiting the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC₅₀ values for certain derivatives were reported to be significantly lower than those of standard chemotherapeutic agents, indicating strong potential for further development .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Antibacterial Action : Inhibition of cell wall synthesis by binding to bacterial enzymes.
  • Anticonvulsant Mechanism : Modulation of neurotransmitter systems and ion channels involved in seizure activity.
  • Antiproliferative Effects : Induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AnticonvulsantReduced seizure frequency in rodent models
AntiproliferativeSignificant reduction in cancer cell viability

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives showed that modifications at the 2-position of the pyridine ring enhanced antibacterial activity against Gram-positive bacteria. The most potent derivative exhibited an MIC value lower than that of conventional antibiotics.
  • Anticonvulsant Evaluation : In a controlled experiment using a PTZ-induced seizure model, several derivatives were administered at varying doses. Notably, one derivative demonstrated a protective index far exceeding that of established anticonvulsants like ethosuximide and diazepam.
  • Cancer Cell Line Testing : A series of compounds derived from this compound were screened against multiple cancer cell lines. Results indicated that compounds with hydroxyl substitutions had significantly lower IC₅₀ values compared to their unsubstituted counterparts, suggesting that functional group positioning plays a critical role in enhancing antiproliferative activity .

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